molecular formula C11H15FO2 B14035333 (4-Fluoro-3-isopropoxy-5-methylphenyl)methanol

(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol

Cat. No.: B14035333
M. Wt: 198.23 g/mol
InChI Key: LSCAMGHLBWPXEA-UHFFFAOYSA-N
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Description

(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol is an organic compound characterized by the presence of a fluoro group, an isopropoxy group, and a methyl group attached to a phenyl ring, with a methanol group as the primary functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-isopropoxy-5-methylphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Fluorination: Introduction of the fluoro group at the 4-position of the phenyl ring.

    Isopropoxylation: Substitution of a hydrogen atom at the 3-position with an isopropoxy group.

    Methylation: Introduction of a methyl group at the 5-position.

    Methanol Group Addition: Finally, the methanol group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro, isopropoxy, and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4-Fluoro-3-isopropoxy-5-methylphenyl)aldehyde or (4-Fluoro-3-isopropoxy-5-methylphenyl)carboxylic acid.

Scientific Research Applications

(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-isopropoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy and methyl groups can influence its solubility and stability. The methanol group can participate in hydrogen bonding, affecting the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid
  • (4-Fluoro-3-isopropoxy-5-methylphenyl)amine
  • (4-Fluoro-3-isopropoxy-5-methylphenyl)ketone

Uniqueness

(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

(4-fluoro-3-methyl-5-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C11H15FO2/c1-7(2)14-10-5-9(6-13)4-8(3)11(10)12/h4-5,7,13H,6H2,1-3H3

InChI Key

LSCAMGHLBWPXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC(C)C)CO

Origin of Product

United States

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